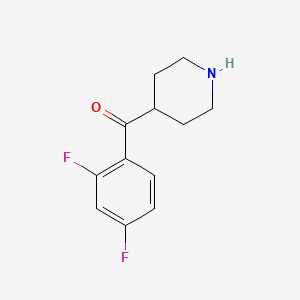

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

Descripción general

Descripción

“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It has a molecular weight of 225.23 g/mol . The compound is used in the preparation of Iloperidone , and also in the preparation of amine derivatives as potassium channel blockers useful in the treatment and prevention of autoimmune and inflammatory diseases .

Synthesis Analysis

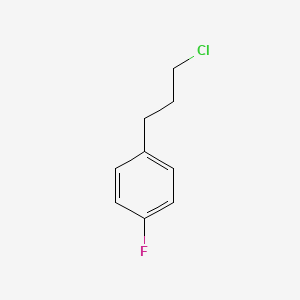

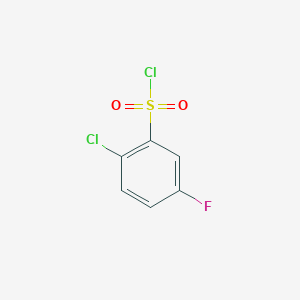

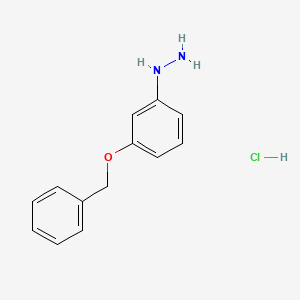

The synthesis of “(2,4-Difluorophenyl)(piperidin-4-yl)methanone” has been reported in several studies. For instance, one study reported the synthesis of its precursor, (4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone, with a total yield of 40% . Another study reported the synthesis of a series of new 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives by the reaction of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides .

Molecular Structure Analysis

The molecular structure of “(2,4-Difluorophenyl)(piperidin-4-yl)methanone” can be represented by the InChI code: 1S/C12H13F2NO/c13-9-1-2-10 (11 (14)7-9)12 (16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 . The compound has a monoisotopic mass of 225.09652036 g/mol .

Physical And Chemical Properties Analysis

“(2,4-Difluorophenyl)(piperidin-4-yl)methanone” has a molecular weight of 225.23 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass of the compound is 225.09652036 g/mol .

Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives , which have shown antibacterial activity. In particular, one of the compounds showed antibacterial effect against Staphylococcus aureus .

Antipsychotic Activity

Research suggests that (2,4-Difluorophenyl)(piperidin-4-yl)methanone may possess antipsychotic properties similar to established drugs like risperidone. However, further research is needed to determine its efficacy and safety compared to existing treatments.

Potential Treatment for Anxiety and Depression

Studies have also explored the potential of (2,4-Difluorophenyl)(piperidin-4-yl)methanone in the development of treatments for anxiety and depression . These investigations are still in the early stages, and more research is needed to assess its potential therapeutic effects.

Potential Treatment for Neurodegenerative Diseases

There is also interest in the potential of (2,4-Difluorophenyl)(piperidin-4-yl)methanone in the treatment of neurodegenerative diseases . This is another area where further research is required.

Synthetic Intermediate

Preparation of Iloperidone

This compound is used in the preparation of Iloperidone , a type of antipsychotic medication .

Preparation of Potassium Channel Blockers

It is also used in the preparation of amine derivatives as Potassium channel blockers useful in treatment and prevention of autoimmune and inflammatory diseases .

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJPGQDCLBMXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517438 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

CAS RN |

84162-86-7 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for (2,4-Difluorophenyl)(piperidin-4-yl)methanone?

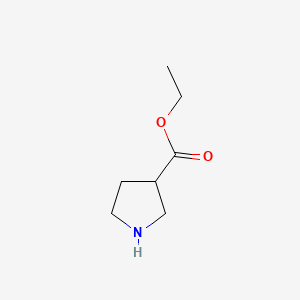

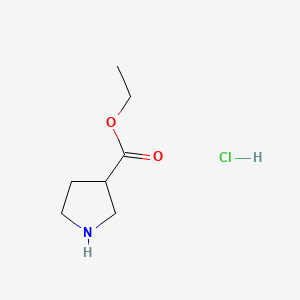

A1: One established route utilizes Piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process involves amidation, Friedel-Crafts acylation, and hydration reactions to yield the target compound. [, ]. This method offers the advantage of readily available starting materials and a reasonable overall yield of 62.4%. [, ].

Q2: How is the structure of (2,4-Difluorophenyl)(piperidin-4-yl)methanone and its derivatives confirmed?

A2: Researchers commonly employ various spectroscopic techniques to characterize these compounds. These include:

- 1H NMR: This technique provides detailed information about the hydrogen atoms within the molecule, confirming the structure of both the target compound and its intermediates. [, , , ]

- 13C NMR: Similar to 1H NMR, this method analyzes carbon atoms, further solidifying structural identification. []

- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions, aiding in identifying the compound and its fragments. [, ]

- FT-IR: This method analyzes the infrared spectrum of the compound, providing information about functional groups present in the molecule. []

Q3: What are the potential applications of (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives in medicinal chemistry?

A3: Studies have explored the biological activity of various (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives. For instance, researchers synthesized a series of oxime derivatives of this compound and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. []. Additionally, other derivatives have been investigated for their in vitro antibacterial, antioxidant, and antiproliferative activities. []. These findings suggest that (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives hold promise as potential lead compounds for developing novel therapeutic agents.

Q4: What is the significance of synthesizing and studying related substances of Iloperidone, a drug containing the (2,4-Difluorophenyl)(piperidin-4-yl)methanone moiety?

A4: Synthesizing and characterizing related substances of Iloperidone is crucial for quality control purposes. These substances, often impurities or degradation products, can impact the drug's safety and efficacy. By understanding their structures and properties, researchers can develop robust analytical methods to monitor and control their presence in the final drug product, ensuring its quality and consistency. [].

- Research on the Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride.

- Synthesis of Related Substances of Iloperidone.

- Synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives.

- 2,4-二氟苯基-4-哌啶基甲酮盐酸盐的合成工艺研究

- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1355035.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)